Doxorubicin-SMCC

Descripción general

Descripción

Doxorrubicina-SMCC es un compuesto conjugado utilizado en el desarrollo de conjugados de anticuerpo-fármaco (ADC). Combina doxorrubicina, un agente quimioterapéutico conocido, con succinimidil 4-(N-maleimidometil)ciclohexano-1-carboxilato (SMCC), un enlace bifuncional. Esta conjugación permite la administración dirigida del fármaco citotóxico a células cancerosas específicas, minimizando la exposición sistémica y reduciendo la toxicidad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Doxorrubicina-SMCC implica la conjugación de doxorrubicina con SMCC. El proceso generalmente incluye los siguientes pasos:

Activación de SMCC: SMCC se activa reaccionando con un reactivo adecuado para formar un intermedio que puede reaccionar con doxorrubicina.

Métodos de producción industrial: La producción industrial de Doxorrubicina-SMCC sigue rutas sintéticas similares pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final. Se utilizan técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación y el análisis .

Análisis De Reacciones Químicas

Tipos de reacciones: Doxorrubicina-SMCC sufre varias reacciones químicas, que incluyen:

Oxidación: La doxorrubicina puede sufrir reacciones de oxidación, lo que lleva a la formación de especies reactivas de oxígeno (ROS).

Reducción: Las reacciones de reducción pueden ocurrir, afectando la porción quinona de la doxorrubicina.

Sustitución: El enlace SMCC puede participar en reacciones de sustitución, facilitando el proceso de conjugación.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el borohidruro de sodio.

Sustitución: Reactivos nucleófilos para reacciones de sustitución.

Principales productos formados:

Oxidación: Formación de ROS y derivados de doxorrubicina oxidados.

Reducción: Formas reducidas de doxorrubicina.

Sustitución: Formación de conjugados de Doxorrubicina-SMCC.

Aplicaciones Científicas De Investigación

Doxorrubicina-SMCC tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado en el desarrollo de ADC para la administración dirigida de fármacos.

Biología: Se estudia por sus interacciones con componentes celulares y sus efectos sobre la proliferación celular.

Medicina: Empleado en la terapia contra el cáncer para administrar doxorrubicina específicamente a las células cancerosas, reduciendo la toxicidad sistémica.

Industria: Utilizado en la producción de ADC para uso clínico

Mecanismo De Acción

Doxorrubicina-SMCC ejerce sus efectos a través de los siguientes mecanismos:

Intercalación de ADN: La doxorrubicina se intercala en el ADN, interrumpiendo la estructura del ADN e inhibiendo la replicación.

Inhibición de la topoisomerasa II: La doxorrubicina inhibe la topoisomerasa II, previniendo la relajación del ADN superenrollado y conduciendo al daño del ADN.

Generación de especies reactivas de oxígeno: El compuesto genera ROS, causando daño oxidativo a los componentes celulares .

Compuestos similares:

Doxorrubicina: Un agente quimioterapéutico independiente con propiedades similares de intercalación de ADN e inhibición de la topoisomerasa.

Trastuzumab-DM1: Un ADC que utiliza un enlace y una carga útil citotóxica diferentes pero sirve para un propósito similar en la terapia dirigida contra el cáncer.

Brentuximab Vedotin: Otro ADC con un enlace y una carga útil diferentes, utilizado para tratar el linfoma de Hodgkin .

Singularidad: Doxorrubicina-SMCC es única debido a su enlace específico (SMCC) que proporciona estabilidad y administración dirigida, reduciendo la toxicidad sistémica en comparación con la doxorrubicina independiente. La conjugación con SMCC mejora el índice terapéutico y permite la orientación precisa de las células cancerosas .

Comparación Con Compuestos Similares

Doxorubicin: A standalone chemotherapeutic agent with similar DNA intercalation and topoisomerase inhibition properties.

Trastuzumab-DM1: An ADC that uses a different linker and cytotoxic payload but serves a similar purpose in targeted cancer therapy.

Brentuximab Vedotin: Another ADC with a different linker and payload, used for treating Hodgkin lymphoma .

Uniqueness: Doxorubicin-SMCC is unique due to its specific linker (SMCC) that provides stability and targeted delivery, reducing systemic toxicity compared to standalone doxorubicin. The conjugation with SMCC enhances the therapeutic index and allows for precise targeting of cancer cells .

Actividad Biológica

Doxorubicin-SMCC (Succinimidyl 4-[n-maleimidomethyl] cyclohexane-1-carboxylate) is a conjugate formed by linking doxorubicin, a potent chemotherapeutic agent, to SMCC, which serves as a cross-linker. This conjugation aims to enhance the biological activity of doxorubicin while potentially reducing its side effects. This article explores the synthesis, cytotoxicity, mechanisms of action, and clinical implications of this compound.

Synthesis and Characterization

The synthesis of this compound involves the activation of doxorubicin through a nucleophilic substitution reaction with SMCC. The process can be summarized as follows:

- Activation of Doxorubicin : Doxorubicin is dissolved in dimethyl sulfoxide (DMSO), and a conjugation buffer is prepared. SMCC is then added to form an amide bond with the primary amines of doxorubicin.

- Conjugation with TAT Peptides : Following activation, TAT peptides are conjugated to the activated doxorubicin via the maleimide group of SMCC, which exhibits stability in aqueous environments .

The successful conjugation is confirmed through thin-layer chromatography (TLC), where significant changes in retention factor (Rf) values indicate the formation of the final product .

Doxorubicin exerts its cytotoxic effects through multiple mechanisms:

- Topoisomerase II Inhibition : Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis .

- Reactive Oxygen Species Generation : The drug induces oxidative stress by generating reactive oxygen species (ROS), contributing to cell death .

- Histone Eviction : Doxorubicin disrupts chromatin structure by evicting histones, further promoting apoptosis .

Case Studies and In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Breast Cancer Treatment : In vitro studies on MCF-7 cells (doxorubicin-resistant) demonstrated that this compound significantly enhanced cytotoxicity compared to free doxorubicin. The increased uptake was attributed to TAT peptide-mediated cellular internalization .

- Flow Cytometric Clonogenic Assay : A study using MDA-MB-231 cells showed that varying concentrations of doxorubicin resulted in different proliferation rates, indicating a dose-dependent cytotoxic effect. The assay demonstrated that this compound could effectively reduce cell viability at lower concentrations than free doxorubicin .

- Enhanced Efficacy in Triple Negative Breast Cancer (TNBC) : Research indicated that peptide-drug conjugates (PDCs) utilizing SMCC showed higher cytotoxicity against TNBC cells compared to normal cells. The PDCs increased drug circulation time and tumor accumulation, enhancing therapeutic efficacy while minimizing systemic toxicity .

Data Tables

| Study Focus | Cell Line | Concentration Range | Results |

|---|---|---|---|

| Cytotoxicity in MCF-7 | MCF-7 | 0.3 µM - 5 µM | Enhanced cytotoxicity with Dox-SMCC |

| Clonogenic Assay | MDA-MB-231 | 10 nM - 5 µM | Dose-dependent response observed |

| TNBC Targeting | MDA-MB-436 | Various | Higher toxicity in TNBC vs normal |

Propiedades

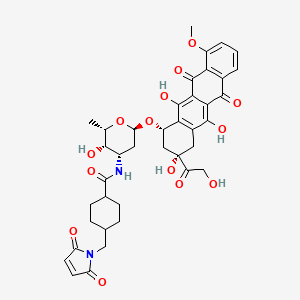

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42N2O14/c1-17-33(46)22(40-38(51)19-8-6-18(7-9-19)15-41-26(44)10-11-27(41)45)12-28(54-17)55-24-14-39(52,25(43)16-42)13-21-30(24)37(50)32-31(35(21)48)34(47)20-4-3-5-23(53-2)29(20)36(32)49/h3-5,10-11,17-19,22,24,28,33,42,46,48,50,52H,6-9,12-16H2,1-2H3,(H,40,51)/t17-,18?,19?,22-,24-,28-,33+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQOQHVWNBKSGU-SAJDXUNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.